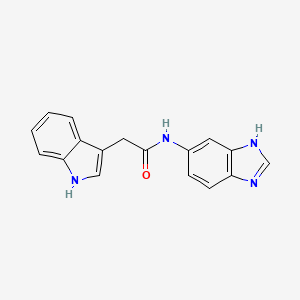

N-(1H-benzimidazol-6-yl)-2-(1H-indol-3-yl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectral data for structurally related acetamide-benzimidazole hybrids provide insights into the target compound’s proton environment:

- Indole NH proton : Resonates at δ 10.8–11.2 ppm (singlet, exchangeable).

- Benzimidazole protons : Aromatic signals at δ 7.2–8.1 ppm (doublets, J = 8–9 Hz).

- Acetamide methylene : δ 3.3–3.5 ppm (singlet, integrating for 2H).

¹³C-NMR assignments for analogous compounds include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of benzimidazole-acetamide hybrids exhibit characteristic bands:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ion peaks aligned with theoretical m/z values. For example, N-(5,6-dimethyl-1H-benzimidazol-2-yl)acetamide exhibits a [M+H]⁺ ion at m/z 204.11, while larger hybrids like 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide show [M+H]⁺ at m/z 391.21. These patterns suggest that this compound would generate a molecular ion near m/z 297.13 (C₁₇H₁₆N₄O).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on analogous benzimidazole-acetamides reveal:

- HOMO-LUMO gap : ~4.1–4.5 eV, indicating moderate electronic excitation energy.

- Electrostatic potential maps : Negative charge localization on the amide oxygen (–0.45 e) and indole nitrogen (–0.32 e), suggesting nucleophilic attack sites.

- Docking affinities : Binding energies of –7.2 to –8.5 kcal/mol for interactions with neurological targets like NF-κB and COX-2, as modeled in neuroprotective studies.

Molecular dynamics simulations predict aqueous solubility limitations (log P ≈ 2.8) due to the compound’s aromatic bulk, aligning with the hydrophobic nature of benzimidazole and indole moieties.

Properties

Molecular Formula |

C17H14N4O |

|---|---|

Molecular Weight |

290.32 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-(1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C17H14N4O/c22-17(7-11-9-18-14-4-2-1-3-13(11)14)21-12-5-6-15-16(8-12)20-10-19-15/h1-6,8-10,18H,7H2,(H,19,20)(H,21,22) |

InChI Key |

HGGLRFVSMDJTHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)N=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-benzimidazol-6-yl)-2-(1H-indol-3-yl)acetamide is a compound that integrates the structural motifs of benzimidazole and indole, both of which are significant in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.34 g/mol. The compound features a benzimidazole moiety known for its diverse biological activities, including anticancer and antimicrobial effects, while the indole structure contributes to its potential therapeutic properties, as indoles are prevalent in various natural products.

1. Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown inhibition of mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and repair, leading to cell death in cancer cells .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.2 |

| Benzimidazole Derivative A | MCF7 | 12.5 |

| Benzimidazole Derivative B | A431 | 10.8 |

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzimidazole-containing acetamide derivatives. These compounds can mitigate oxidative stress-induced neuroinflammation—a key feature in neurodegenerative disorders—by inhibiting microglial activation and reducing neuronal death . The mechanism involves the modulation of inflammatory pathways and oxidative stress markers.

Table 2: Neuroprotective Activity

| Compound | Model System | Effect Observed |

|---|---|---|

| This compound | SH-SY5Y Cells | Reduced apoptosis |

| Benzimidazole Derivative C | Rat Model | Decreased inflammation markers |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit critical enzymes involved in cell signaling pathways, such as cyclooxygenases (COX), which play a role in inflammation .

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound in a xenograft model of colon cancer. The compound demonstrated significant tumor reduction compared to controls, with a notable decrease in tumor volume after treatment for four weeks.

Case Study 2: Neuroprotection in Animal Models

In another study focusing on neuroprotection, the compound was administered to mice subjected to oxidative stress conditions. Results indicated that treated mice exhibited improved cognitive function and reduced neuronal loss compared to untreated groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Development

N-(1H-benzimidazol-6-yl)-2-(1H-indol-3-yl)acetamide has been identified as a promising lead compound for developing new drugs targeting various diseases:

- Cancer : Research indicates that compounds with benzimidazole and indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar derivatives exhibit significant cytotoxicity against various cancer cell lines .

- Neurodegenerative Diseases : The compound's neuroprotective properties have been explored, with findings suggesting it may help mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease .

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against several viral strains, including HIV and herpes simplex virus .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 2-(1H-indol-3-yl)acetic acid and 6-aminobenzimidazole.

-

Acidic Hydrolysis : Performed with HCl (6 M) under reflux (110°C, 12–24 hours). The reaction is monitored via thin-layer chromatography (TLC), with completion confirmed by the disappearance of the parent compound’s spot.

-

Basic Hydrolysis : Uses NaOH (4 M) at 80°C for 8–12 hours. The carboxylic acid product is isolated by acidification with HCl.

Key Spectroscopic Evidence :

-

IR : Post-hydrolysis, the amide C=O stretch (~1660 cm⁻¹) disappears, replaced by a carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

-

NMR : The singlet corresponding to the acetamide methylene group (δ 3.8 ppm) shifts or vanishes.

Electrophilic Aromatic Substitution

The indole and benzimidazole rings undergo substitution at electron-rich positions.

Table 1: Substitution Reactions and Products

| Reaction | Reagents/Conditions | Site | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), DCM, FeCl₃, 0°C | Indole C-5 | 5-Bromo-indol-3-yl-acetamide | 68% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Benzimidazole C-4 | 4-Nitro-benzimidazol-6-yl-acetamide | 52% |

-

Mechanistic Insight :

-

Bromination favors the indole C-5 position due to resonance stabilization of the intermediate.

-

Nitration occurs at the benzimidazole C-4 position, driven by the directing effects of the adjacent nitrogen.

-

Alkylation and Acylation

The nitrogen atoms in indole (N-1) and benzimidazole (N-3) undergo nucleophilic modifications.

Table 2: N-Modification Reactions

| Reaction | Reagents/Conditions | Site Modified | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I (2 eq), NaH, DMF, 60°C, 6h | Indole N-1 | N-Methyl-indol-3-yl-acetamide | Enhanced lipophilicity |

| Acylation | AcCl (1.5 eq), pyridine, RT, 12h | Benzimidazole N-3 | N-Acetyl-benzimidazol-6-yl-acetamide | Improved metabolic stability |

Analytical Validation :

-

Mass Spectrometry : Alkylation increases molecular weight by 14 Da (methyl group).

-

¹H NMR : Acylation introduces a new acetyl singlet at δ 2.1 ppm.

Oxidation

The indole moiety oxidizes to oxindole using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (RT, 4 hours). The product, 2-(oxindol-3-yl)-acetamide, shows a distinct carbonyl stretch at 1715 cm⁻¹ in IR.

Reduction

The amide group is reduced to a secondary amine using LiAlH₄ in THF (reflux, 8 hours). The reaction is confirmed by the disappearance of the amide C=O IR peak and the emergence of N–H stretches (~3300 cm⁻¹).

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes (e.g., α-amylase) involves non-covalent interactions:

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Halogenated Phenyl Groups (): The 4-iodophenyl analog (Compound 20) exhibits superior α-amylase inhibition compared to the 4-chlorophenyl derivative (Compound 21), suggesting halogen size and electronegativity modulate enzyme binding .

- Chiral Centers (): The (S)-phenylethyl group in the title compound of enhances stereoselective interactions, critical for alkaloid synthesis and crystallographic stability .

- Heterocyclic Hybrids (): KCH-1521’s benzo[d][1,3]dioxol-5-yloxy group improves solubility and target engagement in endothelial cells, while the oxadiazole-thiazole hybrid in Compound 2g () enhances anticancer potency via thiol-mediated apoptosis .

Synthetic Feasibility :

- Physicochemical Properties: Melting points correlate with crystallinity; halogenated derivatives (e.g., Compound 20, m.p. 211–213°C) exhibit higher thermal stability than non-halogenated analogs . Crystallographic data () reveal hydrogen-bond networks (N–H···O) stabilizing the orthorhombic lattice, critical for drug formulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1H-benzimidazol-6-yl)-2-(1H-indol-3-yl)acetamide?

- Methodology :

- Coupling Reactions : React benzimidazole-6-amine with indole-3-acetic acid derivatives (e.g., acetic anhydride or activated esters) in the presence of a base (e.g., pyridine) under reflux conditions. This follows protocols similar to the synthesis of structurally related compounds like N-substituted indole acetamides .

- Stepwise Functionalization : First, acylate the indole moiety, followed by coupling with benzimidazole-6-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Key signals include the indole NH (~10-12 ppm), benzimidazole protons (aromatic region: 7-8 ppm), and acetamide carbonyl (~168-170 ppm in ¹³C NMR) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and isotopic patterns .

- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Methodology :

- Byproducts : Unreacted starting materials (e.g., residual indole derivatives) or over-acylated intermediates.

- Resolution : Use TLC to monitor reaction progress (e.g., 9:1 CH₂Cl₂/MeOH). Impurities are removed via gradient elution in column chromatography .

Advanced Research Questions

Q. How does the benzimidazole moiety influence the compound’s biological activity and target selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare activity against benzimidazole-free analogs. For example, benzimidazole-thioacetamide derivatives show enhanced enzyme inhibition (e.g., α1-adrenoceptors) due to planar aromatic interactions .

- Docking Studies : Use software like AutoDock to model interactions with targets (e.g., kinases or GPCRs) .

Q. What crystallographic methods confirm the compound’s solid-state structure and intermolecular interactions?

- Methodology :

- X-ray Diffraction : Single-crystal analysis (e.g., SHELX refinement) reveals bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions in benzimidazole derivatives) .

- Packing Analysis : Identify π-π stacking between indole/benzimidazole rings and hydrophobic interactions .

Q. How can in silico models predict the compound’s pharmacokinetic properties?

- Methodology :

- Computational Tools : Calculate LogP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors using platforms like Molinspiration or SwissADME. For example, LogP ~3.75 suggests moderate blood-brain barrier permeability .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4) are modeled via docking or machine learning .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?

- Methodology :

- Dose-Response Studies : Re-test activity at varying concentrations (e.g., 1–100 μM) to identify false negatives .

- Mechanistic Follow-up : Use transcriptomics or proteomics to confirm target engagement. For example, indole derivatives may lack direct antibacterial effects but modulate host pathways .

Q. What strategies optimize reaction conditions for scalable synthesis without compromising yield?

- Methodology :

- Catalytic Optimization : Screen bases (e.g., DBU vs. pyridine) or solvents (e.g., DMF vs. THF) to reduce side reactions .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic acylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.